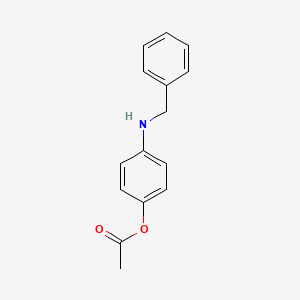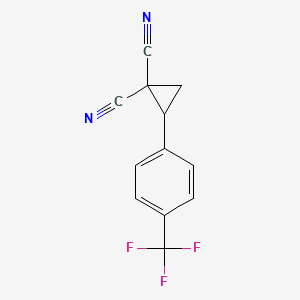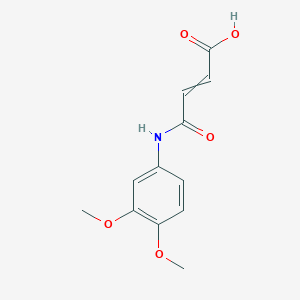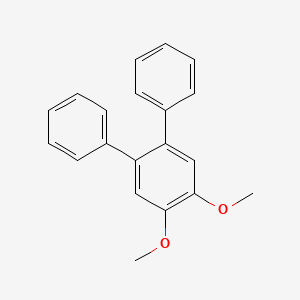
4,5-Dimethoxy-2-phenyl-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’,5’-Dimethoxy-1,1’:2’,1’‘-terphenyl is an organic compound belonging to the terphenyl family. It consists of three benzene rings connected linearly, with methoxy groups attached to the 4’ and 5’ positions of the central benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’,5’-Dimethoxy-1,1’:2’,1’'-terphenyl typically involves the coupling of appropriately substituted benzene derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to couple boronic acids with halogenated aromatic compounds under mild conditions .
Industrial Production Methods: While specific industrial production methods for 4’,5’-Dimethoxy-1,1’:2’,1’'-terphenyl are not well-documented, the general approach involves large-scale application of the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4’,5’-Dimethoxy-1,1’:2’,1’'-terphenyl can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the aromatic rings can lead to the formation of partially or fully hydrogenated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 4’,5’-dimethoxybenzaldehyde or 4’,5’-dimethoxybenzoic acid.
Reduction: Formation of partially hydrogenated terphenyl derivatives.
Substitution: Introduction of halogen atoms or other functional groups at specific positions on the benzene rings.
Applications De Recherche Scientifique
4’,5’-Dimethoxy-1,1’:2’,1’'-terphenyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology and Medicine: Investigated for its potential biological activity and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 4’,5’-Dimethoxy-1,1’:2’,1’'-terphenyl depends on its specific application. In materials science, its electronic properties are exploited for charge transport and light emission. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its aromatic and methoxy groups, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
- 4,4’‘-Dimethoxy-1,1’:3’,1’'-terphenyl
- 2’,5’-Dimethoxy-1,1’:4’,1’'-terphenyl
- 4,4’‘-Dimethyl-1,1’:3’,1’'-terphenyl
Comparison: 4’,5’-Dimethoxy-1,1’:2’,1’'-terphenyl is unique due to the specific positioning of its methoxy groups, which can influence its reactivity and electronic properties. Compared to other dimethoxy-terphenyl derivatives, it may exhibit different photophysical and chemical behaviors, making it suitable for distinct applications in materials science and organic synthesis .
Propriétés
Formule moléculaire |
C20H18O2 |
|---|---|
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
1,2-dimethoxy-4,5-diphenylbenzene |
InChI |
InChI=1S/C20H18O2/c1-21-19-13-17(15-9-5-3-6-10-15)18(14-20(19)22-2)16-11-7-4-8-12-16/h3-14H,1-2H3 |
Clé InChI |
NJHXHXIBEHRDKQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


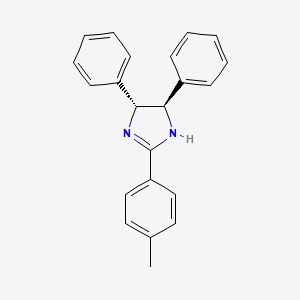
![(2R,4S)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate](/img/structure/B14116784.png)
![2-[3-[[2-hydroxy-1-(hydroxymethyl)ethyl]-(hydroxymethyl)amino]propyl-(hydroxymethyl)amino]propane-1,3-diol;1,3-Bis[tris(hydroxymethyl)methylamino]propane](/img/structure/B14116785.png)
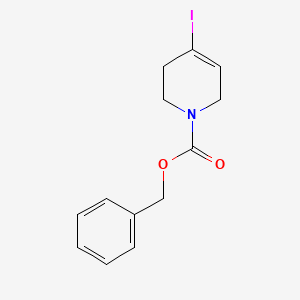
![(2,9,10-Triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-13-oxo-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) 3-phenylprop-2-enoate](/img/structure/B14116791.png)
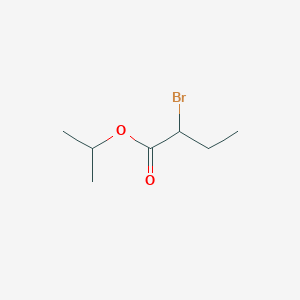

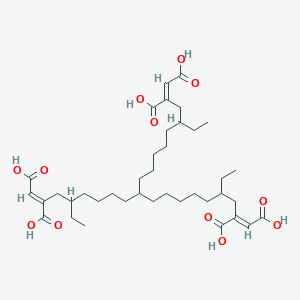
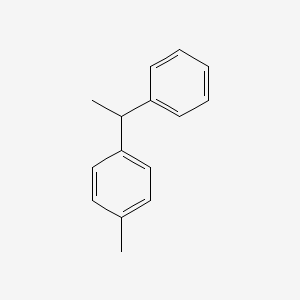
![2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B14116807.png)

